4-Hydroxycrotonic acid

Vue d'ensemble

Description

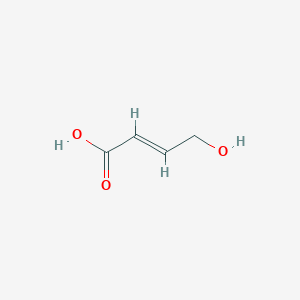

4-Hydroxycrotonic acid (4-HCA) is a hydroxylated derivative of crotonic acid, with the molecular formula C₄H₆O₃ and a molecular weight of 102.089 g/mol . It exists in two isomeric forms: the trans-isomer (CAS 24587-49-3) is more commonly studied, while the cis-isomer (CAS 4013-24-5) is less frequently referenced .

Méthodes De Préparation

Chemical Synthesis Pathways

Nucleophilic Substitution via Butenedial Intermediate

The reaction of butenedial (BD) with hydroxide ions represents a foundational route to 4-hydroxycrotonic acid. Under alkaline conditions (pH 9.5–10.4), BD undergoes nucleophilic attack at the α,β-unsaturated carbonyl group, forming γ-hydroxycrotonic acid (GHC) as the primary product . This disproportionation reaction follows a mechanism analogous to the Cannizzaro reaction, where hydroxide acts as both base and nucleophile.

Key Reaction Parameters:

Analytical characterization via LC-MS (negative ion mode) confirmed the presence of GHC oligomers (n = 1–11), with m/z ratios matching ⁻ (101.0244) for the monomer and ⁻ (353.0667) for the tetramer . NMR studies further validated the structure, showing distinct proton signals at δ 6.15 ppm (alkene protons) and δ 4.76 ppm (hydroxyl groups) .

Halohydrin Dehalogenase-Catalyzed Cyanation

A patent-pending enzymatic method enables the conversion of 4-halo-3-hydroxybutyric acid esters to 4-cyano-3-hydroxybutyric acid derivatives, which can be hydrolyzed to 4-HCA . Halohydrin dehalogenase (HHDH) catalyzes the displacement of halogen substituents (Cl, Br, I) by nucleophiles like cyanide:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 20–45°C |

| Substrate Loading | 10–500 g/L |

| Enzyme Loading | 10 mg–30 g/L |

| Yield | >90% (4-cyano derivative) |

This method minimizes byproducts such as epoxides, achieving product purities exceeding 95% without vacuum distillation .

Enzymatic Reduction of 4-Halo-3-Ketobutyric Acid Esters

Ketoreductase-Mediated Synthesis

The enzymatic reduction of 4-halo-3-ketobutyric acid esters using ketoreductases (KREDs) provides a stereoselective route to 4-HCA precursors. NADPH-dependent KREDs reduce the ketone group to a hydroxyl group with >99% enantiomeric excess :

Process Characteristics:

-

Cofactor Regeneration: Glucose dehydrogenase (GDH) system

-

Reaction Time: 12–24 hours

Isotopic Labeling Techniques

Tritiation of trans-4-Hydroxycrotonic Acid

For neurochemical tracing studies, Schmitt et al. developed a multi-step synthesis of trans-4-hydroxycrotonic acid-(2,3-³H) . The protocol involves:

-

Protection of the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride.

-

Tritium gas exposure over a palladium catalyst.

-

Deprotection and purification via ion-exchange chromatography.

Performance Metrics:

-

Specific Radioactivity: 45 Ci/mmol (1.66 TBq/mmol)

-

Radiochemical Purity: 87%

Analytical Characterization

Mass Spectrometric Profiling

LC-MS analysis of synthetic 4-HCA reveals characteristic fragmentation patterns:

-

Base Peak: m/z 101.0244 (\text{C₄H₅O₃⁻})

-

Dimer: m/z 185.0451 (\text{C₈H₉O₅⁻})

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, D₂O):

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical (BD + OH⁻) | 70 | 85 | Moderate | Low |

| Enzymatic (HHDH) | 95 | 97 | High | Medium |

| Isotopic Labeling | 87 | 87 | Low | High |

Analyse Des Réactions Chimiques

Hydrogenation and Reduction Reactions

4-Hydroxycrotonic acid undergoes hydrogenation or reduction to form saturated derivatives:

- Hydrogenation with or reduction with converts it to butyric acid () .

- Sodium borohydride () in aqueous media reduces the α,β-unsaturated system, yielding hydroxyl-substituted derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield/Reference |

|---|---|---|---|

| Hydrogenation | , catalyst | Butyric acid | – |

| Reduction | Butyric acid | – | |

| Borohydride reduction | , | 4-Hydroxybutyric acid | 71% |

Halogenation Reactions

Electrophilic halogenation occurs at the α and β positions:

- Treatment with or produces 2,3-dihalobutyric acids (e.g., 2,3-dichlorobutyric acid) .

- Hydrogen bromide () adds across the double bond, forming 3-bromobutyric acid .

Oxidation Reactions

Oxidation with strong oxidizing agents modifies the hydroxyl and double-bond groups:

- Alkaline oxidizes the compound to 2,3-dihydroxybutyric acid () .

- Hypochlorous acid () yields 2-chloro-3-hydroxybutyric acid, which can further react to form dichloro derivatives or epoxides .

Esterification and Anhydride Formation

The carboxylic acid group participates in typical derivatization reactions:

- Esterification with alcohols () and produces crotonate esters (e.g., methyl crotonate) .

- Heating with acetic anhydride forms the corresponding acid anhydride .

Reactions with Ammonia

The α-position reacts with ammonia in the presence of , yielding DL-threonine :

Oligomerization under Basic Conditions

In alkaline aqueous solutions, this compound undergoes Cannizzaro-like disproportionation , forming oligomers observed via LC-MS :

| Oligomer | Formula | Observed (Negative Ion Mode) |

|---|---|---|

| Monomer | 99–102 | |

| Dimer | 182–186 | |

| Trimer | 265–269 |

Photochemical Reactions

Irradiation of this compound γ-lactone (derived from the acid) generates photodimers via [2+2] cycloaddition, confirmed by NMR and X-ray crystallography .

Synthetic Methods

Key synthesis pathways include:

- Bromination-Hydrolysis : Crotonic acid is brominated with , followed by -mediated hydrolysis to yield this compound (71% yield) .

- Metal Hydride Reduction : Sodium bis(2-methoxyethoxy)dihydroaluminate reduces 3-aroylacrylic acids to this compound derivatives .

Biological Derivatization

As a metabolite of γ-hydroxybutyric acid (GHB), this compound binds to GHB receptors with higher affinity () than GHB itself, influencing glutamate release in the hippocampus .

Applications De Recherche Scientifique

trans-4-Hydroxycrotonic acid is primarily used in scientific research to study the γ-hydroxybutyric acid receptor . It has been shown to bind to the high-affinity γ-hydroxybutyric acid receptor with greater affinity than γ-hydroxybutyric acid itself . This compound is used to investigate the receptor’s role in the central nervous system and its potential therapeutic applications.

Mécanisme D'action

trans-4-Hydroxycrotonic acid binds to the high-affinity γ-hydroxybutyric acid receptor, where it acts as an agonist . Unlike γ-hydroxybutyric acid, it does not bind to the low-affinity γ-hydroxybutyric acid binding site, the γ-aminobutyric acid B receptor . This selective binding results in receptor activation-evoked increases in extracellular glutamate concentrations, particularly in the hippocampus .

Comparaison Avec Des Composés Similaires

Crotonic Acid (C₄H₆O₂)

Key Differences :

- The hydroxyl group in 4-HCA enhances its polarity and biological activity, enabling interactions with GHB receptors , whereas crotonic acid is primarily industrial.

4-Hydroxybenzoic Acid (C₇H₆O₃)

| Property | This compound | 4-Hydroxybenzoic Acid |

|---|---|---|

| Molecular Formula | C₄H₆O₃ | C₇H₆O₃ |

| Structure | Aliphatic, unsaturated | Aromatic, phenolic |

| Biological Role | GHB competition, plant stress | Antimicrobial preservative |

| Applications | Cancer drug intermediates | Food, cosmetics preservation |

Functional Contrast :

- 4-Hydroxybenzoic acid’s aromatic ring enables radical scavenging in preservatives , while 4-HCA’s aliphatic chain facilitates membrane fluidity modulation in plants .

Gamma-Hydroxybutyric Acid (GHB, C₄H₈O₃)

| Property | This compound | GHB |

|---|---|---|

| Molecular Formula | C₄H₆O₃ | C₄H₈O₃ |

| Bioactivity | Endogenous GHB competitor | Neurotransmitter, sedative |

| Metabolic Pathway | SSADH deficiency biomarker | Converted to GABA via SSADH |

Interaction :

Jasmonic Acid (C₁₂H₁₈O₃)

| Property | This compound | Jasmonic Acid |

|---|---|---|

| Role in Plants | Membrane stability | Stress signaling, growth |

| Correlation | Positively linked to SOD activity | Induces defense genes |

Synergy :

- Both compounds regulate ramie growth under continuous cropping stress, but 4-HCA stabilizes membranes, while jasmonic acid activates immune responses .

Anti-Inflammatory Derivatives

- 4-[4-(2'-Fluorobiphenylyl)]-4-hydroxycrotonic Acid: A non-steroidal anti-inflammatory drug (NSAID) with fewer gastrointestinal side effects due to metabolite profiles .

- 3-(2'-Fluoro-4-biphenylyl)-butyric Acid : Longer chain length reduces potency compared to 4-HCA derivatives .

Research Findings and Contradictions

Activité Biologique

4-Hydroxycrotonic acid (4-HCA), also known as trans-4-hydroxycrotonic acid (T-HCA), is a compound that has garnered attention in scientific research due to its significant biological activity, particularly in relation to the GHB (gamma-hydroxybutyric acid) receptor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : trans-4-hydroxycrotonic acid

- Molecular Formula : CHO

- Molar Mass : 102.089 g/mol

This compound acts primarily as an agonist at the GHB receptor, exhibiting a higher binding affinity than GHB itself. It is believed to be an endogenous ligand, which suggests its physiological relevance in mammalian systems. Unlike GHB, which binds to both high and low-affinity sites, T-HCA selectively binds to high-affinity GHB receptors, thereby avoiding some of the sedative effects associated with GHB .

1. Neurotransmitter Release

Research indicates that T-HCA can stimulate the release of neurotransmitters such as glutamate in the hippocampus. This effect is significant because it suggests a role for T-HCA in modulating synaptic transmission and potentially influencing cognitive functions .

2. Receptor Binding Affinity

The binding affinity of T-HCA at the GHB receptor is approximately four times greater than that of GHB. This high affinity allows T-HCA to effectively activate receptor signaling pathways without the sedation typically associated with GHB .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

- Study on Neurotransmitter Dynamics : A study demonstrated that T-HCA administration led to increased extracellular glutamate levels in rat models, indicating enhanced excitatory neurotransmission. This finding supports its potential role in cognitive enhancement and neuroprotection .

- GHB Receptor Characterization : Research has characterized the distinct binding sites for GHB and its analogs, revealing that T-HCA preferentially activates high-affinity GHB receptors while showing minimal interaction with GABA receptors. This specificity may help in developing therapeutic agents with fewer side effects .

Comparative Binding Affinity Table

| Compound | Binding Affinity (relative to GHB) | Primary Receptor Target |

|---|---|---|

| This compound | 4x higher than GHB | High-affinity GHB receptor |

| Gamma-hydroxybutyric Acid (GHB) | Baseline | Low-affinity GHB receptor |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting 4-Hydroxycrotonic acid in biological samples, and how do their sensitivities compare?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used. GC-MS with derivatization (e.g., silylation) achieves detection limits of ~0.1 µM in urine, while LC-MS/MS offers higher specificity for serum analysis due to reduced matrix interference . Normal urine and serum typically lack detectable levels of this compound, making baseline validation critical in experimental designs .

Q. How is this compound synthesized, and what purification protocols ensure high yield and purity?

Synthesis via crotonic acid hydroxylation under controlled pH (e.g., enzymatic catalysis or chemical oxidation) is reported. Purification involves recrystallization in ethanol-water mixtures, followed by HPLC (C18 column, isocratic elution with 0.1% formic acid/acetonitrile). Characterization requires H NMR (δ 6.3 ppm for α,β-unsaturated protons) and FT-IR (broad O-H stretch at 3200–3400 cm) . Cross-referencing with SciFinder or Reaxys ensures structural confirmation against known databases .

Q. What experimental models are suitable for studying this compound’s transient accumulation during kidney ischemia?

Rodent models of renal ischemia-reperfusion injury (IRI) are standard. Time-course studies show peak this compound levels at 24–48 hours post-ischemia, measured via microdialysis-coupled LC-MS. Controls must account for circadian metabolite fluctuations .

Advanced Research Questions

Q. How do contradictory findings about this compound’s metabolic stability in renal tissue impact hypotheses about its role in chronic glomerulonephritis?

Discrepancies arise from tissue heterogeneity in biopsies (e.g., fibrotic vs. healthy regions) and sampling timing. Laser-capture microdissection paired with spatially resolved metabolomics can isolate specific cell populations, reducing variability. Studies suggest this compound may act as a redox modulator in fibrotic pathways, but its transient nature complicates causality assessments .

Q. What mechanistic insights explain this compound’s high affinity for GHB binding sites (Ki = 1.1 µM), and how can this inform neurochemical studies?

Molecular docking simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and Thr178 of the GHB receptor. Competitive binding assays using H-GHB in cortical neuron cultures are essential to validate kinetics. Paradoxically, in vivo neuroactivity remains undetected, suggesting rapid hepatic clearance or blood-brain barrier impermeability .

Q. Which statistical approaches resolve clustered data challenges in longitudinal studies of this compound dynamics?

Mixed-effects models (e.g., linear or nonlinear) account for repeated measurements within subjects. For non-normal distributions (common in metabolite data), generalized estimating equations (GEEs) with bootstrapping improve robustness. Cluster-adjusted Kaplan-Meier curves may track time-to-baseline recovery post-ischemia .

Q. Methodological Guidance

Q. How should researchers design experiments to distinguish this compound’s primary metabolic pathways from confounding degradation products?

Isotopic labeling (e.g., C-crotonic acid tracer) with flux analysis identifies precursor-product relationships. Pair this with knockout models (e.g., CYP4F2-deficient mice) to isolate enzymatic contributions. Data normalization to creatinine or protein content mitigates inter-sample variability .

Q. What strategies ensure reproducibility when reporting this compound concentrations in heterogeneous clinical cohorts?

Predefine inclusion/exclusion criteria (e.g., glomerular filtration rate thresholds) and use standardized protocols for sample collection (e.g., fasting serum, morning urine). Publish raw data and processing scripts in supplementary materials, adhering to FAIR principles .

Q. Data Interpretation and Reporting

Q. How can conflicting results between in vitro binding assays and in vivo metabolite studies be reconciled in publications?

Clearly delineate experimental constraints (e.g., in vitro vs. physiological concentrations) in the discussion. Use funnel plots or sensitivity analyses to assess bias risk. Transparently report negative results to guide future hypothesis refinement .

Q. What are the best practices for visualizing this compound’s temporal profile in ischemia-reperfusion models?

Time-series heatmaps or spaghetti plots with 95% confidence intervals effectively display individual and group trends. Annotate critical time points (e.g., peak concentration) and align with histopathological data in multi-panel figures .

Propriétés

IUPAC Name |

(E)-4-hydroxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJECWPWQIIPW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027169 | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-49-3, 4013-24-5 | |

| Record name | trans-4-Hydroxycrotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.